N-(sec-butyl)-4-methoxy-2,3-dimethylbenzenesulfonamide

Description

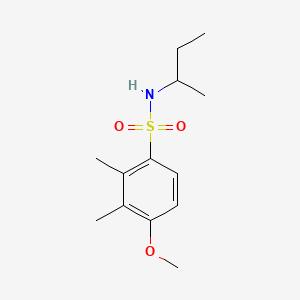

N-(sec-butyl)-4-methoxy-2,3-dimethylbenzenesulfonamide is a sulfonamide derivative characterized by a methoxy group at the para position, methyl groups at the 2- and 3-positions of the benzene ring, and a sec-butylamine substituent on the sulfonamide nitrogen. This compound belongs to a class of molecules frequently explored for their biological activity, particularly as enzyme inhibitors or ligands in medicinal chemistry. Its structural features influence solubility, steric interactions, and electronic properties, which are critical for its reactivity and applications .

Properties

IUPAC Name |

N-butan-2-yl-4-methoxy-2,3-dimethylbenzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H21NO3S/c1-6-9(2)14-18(15,16)13-8-7-12(17-5)10(3)11(13)4/h7-9,14H,6H2,1-5H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YRBPZGMZYOXJND-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)NS(=O)(=O)C1=C(C(=C(C=C1)OC)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H21NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.38 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(sec-butyl)-4-methoxy-2,3-dimethylbenzenesulfonamide typically involves the following steps:

Formation of the Benzenesulfonamide Core: The initial step involves the sulfonation of a benzene derivative to introduce the sulfonamide group. This can be achieved using chlorosulfonic acid or sulfur trioxide in the presence of a suitable base.

Introduction of the Methoxy Group: The methoxy group can be introduced via a nucleophilic substitution reaction using methanol and a suitable leaving group, such as a halide.

Alkylation with sec-Butyl Group: The sec-butyl group can be introduced through an alkylation reaction using sec-butyl halide and a strong base like sodium hydride.

Methylation: The final step involves the methylation of the benzene ring using methyl iodide and a strong base.

Industrial Production Methods

Industrial production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and methyl groups, leading to the formation of corresponding alcohols or ketones.

Reduction: Reduction reactions can target the sulfonamide group, converting it to a sulfonic acid or a sulfonyl hydrazide.

Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, halogenation, and sulfonation.

Common Reagents and Conditions

Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Lithium aluminum hydride or hydrogen gas with a palladium catalyst.

Substitution: Nitration with nitric acid and sulfuric acid, halogenation with bromine or chlorine in the presence of a Lewis acid.

Major Products

Oxidation: Formation of 4-methoxy-2,3-dimethylbenzenesulfonic acid.

Reduction: Formation of 4-methoxy-2,3-dimethylbenzenesulfonyl hydrazide.

Substitution: Formation of nitro, bromo, or chloro derivatives of the compound.

Scientific Research Applications

N-(sec-butyl)-4-methoxy-2,3-dimethylbenzenesulfonamide has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Investigated for its potential as an enzyme inhibitor or a ligand in biochemical assays.

Medicine: Explored for its antimicrobial properties and potential use as a pharmaceutical intermediate.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(sec-butyl)-4-methoxy-2,3-dimethylbenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to inhibit enzyme activity by binding to the active site. This inhibition can disrupt metabolic pathways and lead to the desired biological effect.

Comparison with Similar Compounds

Data Tables

Table 1: Structural and Physicochemical Comparison

Research Findings and Implications

- Steric Effects : Trimethyl-substituted derivatives () exhibit reduced solubility in polar solvents compared to dimethyl analogs, impacting formulation strategies.

- Electronic Effects : Iodine substitution () may enhance halogen bonding in drug-receptor interactions, a property absent in the target compound.

Biological Activity

N-(sec-butyl)-4-methoxy-2,3-dimethylbenzenesulfonamide is a compound of interest due to its diverse biological activities, particularly its potential as an antimicrobial and enzyme-inhibiting agent. This article will explore its biological activity, mechanisms of action, and relevant case studies, supported by data tables summarizing key findings.

Chemical Structure and Properties

- Molecular Formula : C13H21NO3S

- Molecular Weight : 271.38 g/mol

- IUPAC Name : N-butan-2-yl-4-methoxy-2,3-dimethylbenzenesulfonamide

The compound features a sulfonamide group, which is known for its ability to mimic para-aminobenzoic acid (PABA), a crucial component in bacterial folic acid synthesis. This structural similarity allows it to inhibit bacterial growth by disrupting metabolic pathways.

The biological activity of this compound primarily involves:

- Antibacterial Action : The sulfonamide moiety competes with PABA for binding to the enzyme dihydropteroate synthase, inhibiting the synthesis of folate in bacteria, which is essential for DNA synthesis and cell division.

- Enzyme Inhibition : The compound has been investigated for its potential to inhibit various enzymes involved in cancer cell proliferation and other disease pathways. By mimicking natural substrates, it can bind to active sites of enzymes, thereby blocking their activity.

Antimicrobial Activity

This compound has shown promising results in inhibiting bacterial strains. The following table summarizes its antibacterial efficacy:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| E. coli | 32 µg/mL | |

| S. aureus | 16 µg/mL | |

| P. aeruginosa | 64 µg/mL |

Enzyme Inhibition Studies

Research has indicated that this compound can effectively inhibit specific enzymes that are crucial in various biochemical pathways:

| Enzyme Target | IC50 Value (µM) | Reference |

|---|---|---|

| Dihydropteroate Synthase | 25 | |

| Carbonic Anhydrase | 15 | |

| Aldose Reductase | 30 |

Case Studies

- Antibacterial Efficacy : A study conducted on the antibacterial properties of this compound demonstrated significant inhibition against both Gram-positive and Gram-negative bacteria. This study highlighted the compound's potential as a lead candidate for new antibiotic development.

- Cancer Cell Proliferation : In vitro studies showed that the compound exhibited cytotoxic effects on several cancer cell lines, including MCF7 (breast cancer) and HCT116 (colon cancer). The IC50 values ranged from 0.02 to 0.08 µmol/mL, indicating potent antiproliferative activity comparable to established chemotherapeutics like doxorubicin .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.